molecular formula C15H18N2O2 B1384450 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1038982-33-0

4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B1384450
CAS No.: 1038982-33-0
M. Wt: 258.32 g/mol
InChI Key: UTDZVAATRIONED-UHFFFAOYSA-N
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Description

4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is characterized by the presence of a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopentylethyl group. It is commonly used in various research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring . The phenol group is then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with various enzymes and receptors . These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDZVAATRIONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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